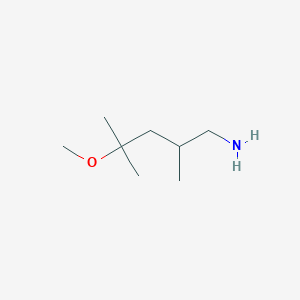
4-Methoxy-2,4-dimethylpentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2,4-dimethylpentan-1-amine is an organic compound with the molecular formula C8H19NO It is a derivative of pentan-1-amine, where the amine group is attached to a carbon chain substituted with methoxy and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,4-dimethylpentan-1-amine typically involves the alkylation of 4-methoxy-2,4-dimethylpentan-1-ol with an appropriate amine source. One common method is the reaction of 4-methoxy-2,4-dimethylpentan-1-ol with ammonia or an amine under acidic or basic conditions to form the desired amine compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2,4-dimethylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Aplicaciones Científicas De Investigación
4-Methoxy-2,4-dimethylpentan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2,4-dimethylpentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and dimethyl groups may influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-4,4-dimethylpentan-1-amine
- 4-Methoxy-2,4-dimethylpentan-1-amine hydrochloride
Comparison
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and applications in research and industry.
Propiedades
Fórmula molecular |
C8H19NO |
|---|---|
Peso molecular |
145.24 g/mol |
Nombre IUPAC |
4-methoxy-2,4-dimethylpentan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-7(6-9)5-8(2,3)10-4/h7H,5-6,9H2,1-4H3 |
Clave InChI |
BFDZWGXCNYOWJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)(C)OC)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




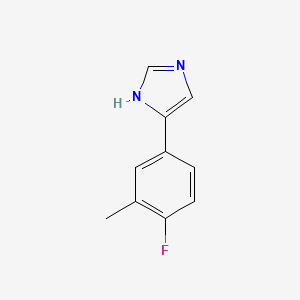
![N-[3-(3-aminopropoxy)propyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride](/img/structure/B13609568.png)
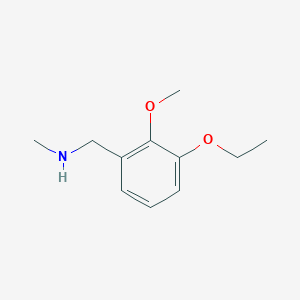
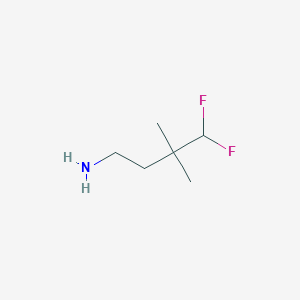
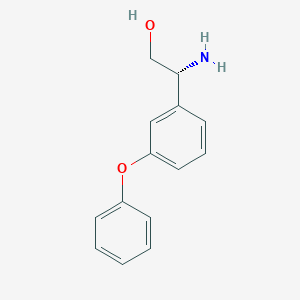
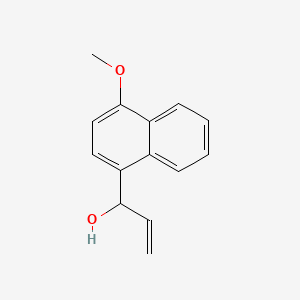
![1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione](/img/structure/B13609593.png)
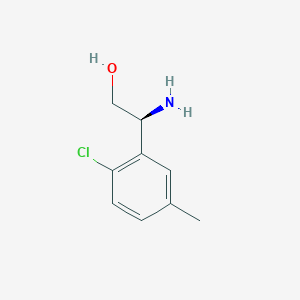


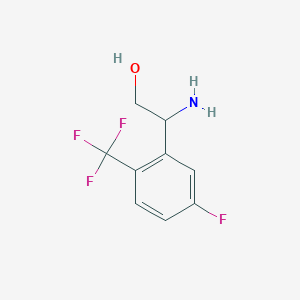
![N-[(1S)-3-amino-1-{[(1S,2R)-1-{[(1S)-3-amino-1-{[(3S,6S,9S,12S,15R,18R,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-21-yl]carbamoyl}propyl]carbamoyl}-2-hydroxypropyl]carbamoyl}propyl]-6-methyloctanamide](/img/structure/B13609616.png)
